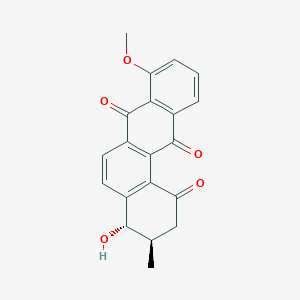

Fujianmycin B

Description

Properties

Molecular Formula |

C20H16O5 |

|---|---|

Molecular Weight |

336.3 g/mol |

IUPAC Name |

(3R,4S)-4-hydroxy-8-methoxy-3-methyl-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione |

InChI |

InChI=1S/C20H16O5/c1-9-8-13(21)15-11(18(9)22)6-7-12-17(15)20(24)10-4-3-5-14(25-2)16(10)19(12)23/h3-7,9,18,22H,8H2,1-2H3/t9-,18+/m1/s1 |

InChI Key |

MUNUJAJWLPOQBH-LZVRBXCZSA-N |

Isomeric SMILES |

C[C@@H]1CC(=O)C2=C([C@H]1O)C=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)OC |

Canonical SMILES |

CC1CC(=O)C2=C(C1O)C=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)OC |

Synonyms |

fujianmycin B ribiginone A(2) rubiginone A2 SNA 8073-A SNA 8073-B SNA-8073-A SNA-8073-B |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Enigmatic Architecture of Fujianmycin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fujianmycin B is a naturally occurring compound that has garnered interest within the scientific community. Classified as a benz[a]anthraquinone antibiotic, it was first reported in the mid-1980s. This technical guide aims to provide a comprehensive overview of this compound, with a focus on its chemical structure, although detailed experimental data and biological activity information remain limited in publicly accessible literature.

Chemical Structure of this compound

Initial reports from the 1980s identified Fujianmycin A and B as novel benz[a]anthraquinone antibiotics isolated from a Streptomyces species. While the general class of the compound is known, a definitive, publicly available chemical structure for this compound remains elusive in contemporary scientific databases. The original publications, one in the Journal of Antibiotics in 1985 and another in the Chinese journal Wei Sheng Wu Xue Bao in 1987, are the primary sources of information. Due to the limited accessibility of these foundational papers, a visual representation of the precise molecular architecture and stereochemistry of this compound cannot be provided at this time.

For illustrative purposes, a generalized structure of a benz[a]anthraquinone core is presented below. It is crucial to note that this is a generic representation of the parent ring system and not the confirmed structure of this compound, which would possess various substituents at different positions.

Figure 1. General chemical structure of the benz[a]anthraquinone core. This diagram illustrates the fundamental ring system of the benz[a]anthraquinone class of compounds. The specific substitutions and their stereochemistry for this compound are not represented here.

Quantitative Data and Experimental Protocols

General methodologies for the isolation of antibiotics from Streptomyces cultures, which would likely be applicable to this compound, are outlined below.

General Experimental Workflow for Isolation of Streptomyces Metabolites

Figure 2. A generalized workflow for the isolation and identification of antibiotics from Streptomyces fermentation. This diagram outlines the typical steps involved, from culturing the microorganism to identifying the bioactive compounds.

Biological Activity and Signaling Pathways

This compound has been described as an antibiotic. However, specific details regarding its spectrum of activity, mechanism of action, and potential effects on cellular signaling pathways are not extensively documented in modern literature. Research on other benz[a]anthraquinone antibiotics suggests that compounds of this class can exhibit a range of biological activities, including antibacterial, antifungal, and antitumor properties. The mechanism of action for some anthraquinones involves intercalation into DNA and inhibition of topoisomerase II, but it is unknown if this compound shares this mechanism.

Conclusion and Future Directions

This compound represents a molecule of potential interest that remains largely under-explored since its initial discovery. The primary challenge for the research community is the lack of a readily accessible, confirmed chemical structure and detailed biological data. Future research efforts should focus on re-isolating this compound from the original or a similar Streptomyces strain to unequivocally determine its structure using modern spectroscopic techniques. Following this, a thorough investigation of its biological activity, including its antimicrobial spectrum, mechanism of action, and potential as a therapeutic agent, would be warranted. Such studies would be invaluable for drug development professionals and scientists working in the field of natural product discovery.

Unveiling the Enigmatic Architecture of Fujianmycin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fujianmycin B is a naturally occurring compound that has garnered interest within the scientific community. Classified as a benz[a]anthraquinone antibiotic, it was first reported in the mid-1980s. This technical guide aims to provide a comprehensive overview of this compound, with a focus on its chemical structure, although detailed experimental data and biological activity information remain limited in publicly accessible literature.

Chemical Structure of this compound

Initial reports from the 1980s identified Fujianmycin A and B as novel benz[a]anthraquinone antibiotics isolated from a Streptomyces species. While the general class of the compound is known, a definitive, publicly available chemical structure for this compound remains elusive in contemporary scientific databases. The original publications, one in the Journal of Antibiotics in 1985 and another in the Chinese journal Wei Sheng Wu Xue Bao in 1987, are the primary sources of information. Due to the limited accessibility of these foundational papers, a visual representation of the precise molecular architecture and stereochemistry of this compound cannot be provided at this time.

For illustrative purposes, a generalized structure of a benz[a]anthraquinone core is presented below. It is crucial to note that this is a generic representation of the parent ring system and not the confirmed structure of this compound, which would possess various substituents at different positions.

Figure 1. General chemical structure of the benz[a]anthraquinone core. This diagram illustrates the fundamental ring system of the benz[a]anthraquinone class of compounds. The specific substitutions and their stereochemistry for this compound are not represented here.

Quantitative Data and Experimental Protocols

General methodologies for the isolation of antibiotics from Streptomyces cultures, which would likely be applicable to this compound, are outlined below.

General Experimental Workflow for Isolation of Streptomyces Metabolites

Figure 2. A generalized workflow for the isolation and identification of antibiotics from Streptomyces fermentation. This diagram outlines the typical steps involved, from culturing the microorganism to identifying the bioactive compounds.

Biological Activity and Signaling Pathways

This compound has been described as an antibiotic. However, specific details regarding its spectrum of activity, mechanism of action, and potential effects on cellular signaling pathways are not extensively documented in modern literature. Research on other benz[a]anthraquinone antibiotics suggests that compounds of this class can exhibit a range of biological activities, including antibacterial, antifungal, and antitumor properties. The mechanism of action for some anthraquinones involves intercalation into DNA and inhibition of topoisomerase II, but it is unknown if this compound shares this mechanism.

Conclusion and Future Directions

This compound represents a molecule of potential interest that remains largely under-explored since its initial discovery. The primary challenge for the research community is the lack of a readily accessible, confirmed chemical structure and detailed biological data. Future research efforts should focus on re-isolating this compound from the original or a similar Streptomyces strain to unequivocally determine its structure using modern spectroscopic techniques. Following this, a thorough investigation of its biological activity, including its antimicrobial spectrum, mechanism of action, and potential as a therapeutic agent, would be warranted. Such studies would be invaluable for drug development professionals and scientists working in the field of natural product discovery.

Unveiling the Enigmatic Architecture of Fujianmycin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fujianmycin B is a naturally occurring compound that has garnered interest within the scientific community. Classified as a benz[a]anthraquinone antibiotic, it was first reported in the mid-1980s. This technical guide aims to provide a comprehensive overview of this compound, with a focus on its chemical structure, although detailed experimental data and biological activity information remain limited in publicly accessible literature.

Chemical Structure of this compound

Initial reports from the 1980s identified Fujianmycin A and B as novel benz[a]anthraquinone antibiotics isolated from a Streptomyces species. While the general class of the compound is known, a definitive, publicly available chemical structure for this compound remains elusive in contemporary scientific databases. The original publications, one in the Journal of Antibiotics in 1985 and another in the Chinese journal Wei Sheng Wu Xue Bao in 1987, are the primary sources of information. Due to the limited accessibility of these foundational papers, a visual representation of the precise molecular architecture and stereochemistry of this compound cannot be provided at this time.

For illustrative purposes, a generalized structure of a benz[a]anthraquinone core is presented below. It is crucial to note that this is a generic representation of the parent ring system and not the confirmed structure of this compound, which would possess various substituents at different positions.

Figure 1. General chemical structure of the benz[a]anthraquinone core. This diagram illustrates the fundamental ring system of the benz[a]anthraquinone class of compounds. The specific substitutions and their stereochemistry for this compound are not represented here.

Quantitative Data and Experimental Protocols

General methodologies for the isolation of antibiotics from Streptomyces cultures, which would likely be applicable to this compound, are outlined below.

General Experimental Workflow for Isolation of Streptomyces Metabolites

Figure 2. A generalized workflow for the isolation and identification of antibiotics from Streptomyces fermentation. This diagram outlines the typical steps involved, from culturing the microorganism to identifying the bioactive compounds.

Biological Activity and Signaling Pathways

This compound has been described as an antibiotic. However, specific details regarding its spectrum of activity, mechanism of action, and potential effects on cellular signaling pathways are not extensively documented in modern literature. Research on other benz[a]anthraquinone antibiotics suggests that compounds of this class can exhibit a range of biological activities, including antibacterial, antifungal, and antitumor properties. The mechanism of action for some anthraquinones involves intercalation into DNA and inhibition of topoisomerase II, but it is unknown if this compound shares this mechanism.

Conclusion and Future Directions

This compound represents a molecule of potential interest that remains largely under-explored since its initial discovery. The primary challenge for the research community is the lack of a readily accessible, confirmed chemical structure and detailed biological data. Future research efforts should focus on re-isolating this compound from the original or a similar Streptomyces strain to unequivocally determine its structure using modern spectroscopic techniques. Following this, a thorough investigation of its biological activity, including its antimicrobial spectrum, mechanism of action, and potential as a therapeutic agent, would be warranted. Such studies would be invaluable for drug development professionals and scientists working in the field of natural product discovery.

In-Depth Technical Guide to Fujianmycin B from its Streptomyces Source

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fujianmycin B, an angucyclinone antibiotic. It details the producing organism, fermentation and isolation protocols, biological activities, and the biosynthetic pathway. This document is intended to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery.

Producing Organism and Source

This compound is a secondary metabolite produced by actinomycetes of the genus Streptomyces. Two primary strains have been identified as producers of Fujianmycins, including this compound:

-

Streptomyces fujianensis : A species first described in Chinese publications as a producer of Fujianmycins A and B.

-

Streptomyces sp. B6219 : A marine-derived strain isolated from mangrove forest sediment in the Galapagos. This strain is known to produce Fujianmycins A, B, and C. The reference culture of B6219 is maintained at the Alfred-Wegener-Institute for Polar and Marine Research in Bremerhaven, Germany[1].

Experimental Protocols

Fermentation of Streptomyces sp. B6219

This protocol is based on the methods described for the production of Fujianmycins from Streptomyces sp. B6219[1].

2.1.1. Culture Medium

A malt (B15192052) extract-glucose-yeast extract medium is used for the fermentation. The composition is as follows:

| Component | Concentration (g/L) |

| Malt Extract | 10 |

| Glucose | 4 |

| Yeast Extract | 4 |

The medium should be prepared in distilled water and sterilized by autoclaving.

2.1.2. Fermentation Conditions

| Parameter | Value |

| Inoculum | Spore suspension or vegetative mycelium from a seed culture |

| Culture Volume | Dependent on desired yield |

| Fermentation Vessel | Shake flasks or bioreactor |

| Temperature | 28 °C |

| Agitation | 200 rpm for shake flasks |

| Incubation Time | 7-10 days |

| pH | Not specified, typically maintained between 6.0-7.5 for Streptomyces |

2.1.3. Experimental Workflow: Fermentation

Isolation and Purification of this compound

The following protocol for the extraction and purification of this compound is based on the methods for isolating angucyclinones from Streptomyces cultures[1].

2.2.1. Extraction

-

Mycelium Extraction : The mycelial cake is separated from the culture broth by centrifugation. The mycelium is then extracted with ethyl acetate.

-

Supernatant Extraction : The culture filtrate (supernatant) is passed through an XAD-16 resin column. The resin is then washed with water and subsequently eluted with methanol (B129727) to recover the adsorbed metabolites.

2.2.2. Purification

-

Column Chromatography : The crude extracts from both the mycelium and supernatant are combined, concentrated under reduced pressure, and subjected to column chromatography on silica (B1680970) gel. A gradient of chloroform-methanol is used as the eluent.

-

Preparative Thin-Layer Chromatography (PTLC) : Fractions containing this compound are further purified by PTLC using a chloroform/methanol (e.g., 95:5 v/v) solvent system.

-

Size-Exclusion Chromatography : Final purification can be achieved using Sephadex LH-20 column chromatography with a suitable solvent system (e.g., chloroform/methanol).

2.2.3. Experimental Workflow: Isolation and Purification

References

In-Depth Technical Guide to Fujianmycin B from its Streptomyces Source

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fujianmycin B, an angucyclinone antibiotic. It details the producing organism, fermentation and isolation protocols, biological activities, and the biosynthetic pathway. This document is intended to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery.

Producing Organism and Source

This compound is a secondary metabolite produced by actinomycetes of the genus Streptomyces. Two primary strains have been identified as producers of Fujianmycins, including this compound:

-

Streptomyces fujianensis : A species first described in Chinese publications as a producer of Fujianmycins A and B.

-

Streptomyces sp. B6219 : A marine-derived strain isolated from mangrove forest sediment in the Galapagos. This strain is known to produce Fujianmycins A, B, and C. The reference culture of B6219 is maintained at the Alfred-Wegener-Institute for Polar and Marine Research in Bremerhaven, Germany[1].

Experimental Protocols

Fermentation of Streptomyces sp. B6219

This protocol is based on the methods described for the production of Fujianmycins from Streptomyces sp. B6219[1].

2.1.1. Culture Medium

A malt (B15192052) extract-glucose-yeast extract medium is used for the fermentation. The composition is as follows:

| Component | Concentration (g/L) |

| Malt Extract | 10 |

| Glucose | 4 |

| Yeast Extract | 4 |

The medium should be prepared in distilled water and sterilized by autoclaving.

2.1.2. Fermentation Conditions

| Parameter | Value |

| Inoculum | Spore suspension or vegetative mycelium from a seed culture |

| Culture Volume | Dependent on desired yield |

| Fermentation Vessel | Shake flasks or bioreactor |

| Temperature | 28 °C |

| Agitation | 200 rpm for shake flasks |

| Incubation Time | 7-10 days |

| pH | Not specified, typically maintained between 6.0-7.5 for Streptomyces |

2.1.3. Experimental Workflow: Fermentation

Isolation and Purification of this compound

The following protocol for the extraction and purification of this compound is based on the methods for isolating angucyclinones from Streptomyces cultures[1].

2.2.1. Extraction

-

Mycelium Extraction : The mycelial cake is separated from the culture broth by centrifugation. The mycelium is then extracted with ethyl acetate.

-

Supernatant Extraction : The culture filtrate (supernatant) is passed through an XAD-16 resin column. The resin is then washed with water and subsequently eluted with methanol (B129727) to recover the adsorbed metabolites.

2.2.2. Purification

-

Column Chromatography : The crude extracts from both the mycelium and supernatant are combined, concentrated under reduced pressure, and subjected to column chromatography on silica (B1680970) gel. A gradient of chloroform-methanol is used as the eluent.

-

Preparative Thin-Layer Chromatography (PTLC) : Fractions containing this compound are further purified by PTLC using a chloroform/methanol (e.g., 95:5 v/v) solvent system.

-

Size-Exclusion Chromatography : Final purification can be achieved using Sephadex LH-20 column chromatography with a suitable solvent system (e.g., chloroform/methanol).

2.2.3. Experimental Workflow: Isolation and Purification

References

In-Depth Technical Guide to Fujianmycin B from its Streptomyces Source

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fujianmycin B, an angucyclinone antibiotic. It details the producing organism, fermentation and isolation protocols, biological activities, and the biosynthetic pathway. This document is intended to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery.

Producing Organism and Source

This compound is a secondary metabolite produced by actinomycetes of the genus Streptomyces. Two primary strains have been identified as producers of Fujianmycins, including this compound:

-

Streptomyces fujianensis : A species first described in Chinese publications as a producer of Fujianmycins A and B.

-

Streptomyces sp. B6219 : A marine-derived strain isolated from mangrove forest sediment in the Galapagos. This strain is known to produce Fujianmycins A, B, and C. The reference culture of B6219 is maintained at the Alfred-Wegener-Institute for Polar and Marine Research in Bremerhaven, Germany[1].

Experimental Protocols

Fermentation of Streptomyces sp. B6219

This protocol is based on the methods described for the production of Fujianmycins from Streptomyces sp. B6219[1].

2.1.1. Culture Medium

A malt extract-glucose-yeast extract medium is used for the fermentation. The composition is as follows:

| Component | Concentration (g/L) |

| Malt Extract | 10 |

| Glucose | 4 |

| Yeast Extract | 4 |

The medium should be prepared in distilled water and sterilized by autoclaving.

2.1.2. Fermentation Conditions

| Parameter | Value |

| Inoculum | Spore suspension or vegetative mycelium from a seed culture |

| Culture Volume | Dependent on desired yield |

| Fermentation Vessel | Shake flasks or bioreactor |

| Temperature | 28 °C |

| Agitation | 200 rpm for shake flasks |

| Incubation Time | 7-10 days |

| pH | Not specified, typically maintained between 6.0-7.5 for Streptomyces |

2.1.3. Experimental Workflow: Fermentation

Isolation and Purification of this compound

The following protocol for the extraction and purification of this compound is based on the methods for isolating angucyclinones from Streptomyces cultures[1].

2.2.1. Extraction

-

Mycelium Extraction : The mycelial cake is separated from the culture broth by centrifugation. The mycelium is then extracted with ethyl acetate.

-

Supernatant Extraction : The culture filtrate (supernatant) is passed through an XAD-16 resin column. The resin is then washed with water and subsequently eluted with methanol to recover the adsorbed metabolites.

2.2.2. Purification

-

Column Chromatography : The crude extracts from both the mycelium and supernatant are combined, concentrated under reduced pressure, and subjected to column chromatography on silica gel. A gradient of chloroform-methanol is used as the eluent.

-

Preparative Thin-Layer Chromatography (PTLC) : Fractions containing this compound are further purified by PTLC using a chloroform/methanol (e.g., 95:5 v/v) solvent system.

-

Size-Exclusion Chromatography : Final purification can be achieved using Sephadex LH-20 column chromatography with a suitable solvent system (e.g., chloroform/methanol).

2.2.3. Experimental Workflow: Isolation and Purification

References

The Fujianmycin B (Fujikurin) Biosynthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fujianmycin B, more commonly known in scientific literature as a member of the fujikurin family of metabolites, is a polyketide synthesized by the filamentous fungus Fusarium fujikuroi. This fungus is a noted plant pathogen, responsible for the "bakanae" or "foolish seedling" disease in rice, primarily due to its production of gibberellins. Beyond these plant hormones, F. fujikuroi possesses a rich secondary metabolism, producing a diverse array of mycotoxins and pigments. The genetic blueprint for many of these compounds is encoded in biosynthetic gene clusters (BGCs), which are often silent under standard laboratory conditions.

The fujikurins, including Fujikurin A, B, C, and D, are the products of the otherwise silent PKS19 gene cluster. Initial research into this pathway was driven by genome mining efforts and the subsequent activation of this cryptic cluster through genetic engineering. This guide provides a comprehensive overview of the current understanding of the fujikurin biosynthetic pathway, detailing the associated gene cluster, the characterized products, and the experimental methodologies employed to uncover this metabolic route. While the final products are well-characterized, the precise, step-by-step enzymatic functions and intermediates of the pathway remain an active area of research.

The PKS19 Biosynthetic Gene Cluster

The biosynthesis of fujikurins is governed by the PKS19 gene cluster located on chromosome VIII in Fusarium fujikuroi. This cluster contains a set of genes predicted to encode the core polyketide synthase as well as tailoring enzymes required for the modification of the polyketide backbone. The activation of this typically silent gene cluster has been achieved through the overexpression of its pathway-specific transcription factor.

Genes within the PKS19 Cluster

The core genes identified within the PKS19 cluster are essential for the production of fujikurins. Their putative functions have been assigned based on sequence homology.

| Gene ID (FFUJ) | Proposed Function |

| FFUJ_12239 | Polyketide Synthase (PKS19) |

| FFUJ_12240 | FAD-dependent monooxygenase |

| FFUJ_12241 | Short-chain dehydrogenase/reductase |

| FFUJ_12242 | Zn(II)2Cys6 transcription factor |

| FFUJ_12243 | MFS transporter |

| FFUJ_12244 | α/β-hydrolase |

The Fujikurin Biosynthetic Pathway

While the exact sequence of enzymatic reactions and the structures of all intermediates are not yet fully elucidated, a putative pathway can be proposed based on the functions of the enzymes encoded in the PKS19 gene cluster and the structures of the final fujikurin products. The core of the pathway is the synthesis of a polyketide backbone by PKS19, which is then likely modified by the tailoring enzymes within the cluster to produce the various fujikurin analogues.

The production of fujikurins A-D has been confirmed through the overexpression of both the PKS19 gene (FFUJ_12239) and the pathway-specific transcription factor (FFUJ_12242)[1]. This suggests a regulatory mechanism where the transcription factor is necessary to activate the expression of the biosynthetic genes.

Experimental Protocols

The elucidation of the link between the PKS19 gene cluster and fujikurin production relied on key molecular biology and analytical chemistry techniques. The general workflow involves activating the silent gene cluster and then analyzing the resulting metabolic profile.

Activation of the Silent PKS19 Gene Cluster

A common strategy to induce the expression of silent biosynthetic gene clusters is the constitutive overexpression of a pathway-specific transcription factor.

-

Vector Construction : The coding sequence of the putative transcription factor (e.g., FFUJ_12242) is amplified from the genomic DNA of F. fujikuroi. The amplicon is then cloned into an expression vector under the control of a strong constitutive promoter. The vector also typically contains a selectable marker, such as a gene conferring resistance to an antibiotic like hygromycin B.

-

Fungal Transformation : Protoplasts of F. fujikuroi are generated by enzymatic digestion of the fungal cell wall. The expression vector is then introduced into the protoplasts, often via polyethylene (B3416737) glycol (PEG)-mediated transformation.

-

Selection of Transformants : Transformed protoplasts are regenerated on a medium containing the appropriate selective agent (e.g., hygromycin B). Resistant colonies are isolated and cultivated for further analysis.

-

Verification of Overexpression : Successful overexpression of the target gene is confirmed by quantitative reverse transcription PCR (qRT-PCR), comparing the transcript levels in the overexpression strain to the wild-type strain.

Metabolite Extraction and Analysis

Once the gene cluster is activated, the culture broth is analyzed to identify the newly produced secondary metabolites.

-

Cultivation and Extraction : The wild-type and overexpression strains are cultivated in a suitable liquid medium for several days. The culture filtrate is then extracted with an organic solvent, such as ethyl acetate, to isolate the secondary metabolites.

-

High-Performance Liquid Chromatography (HPLC) : The crude extract is separated by HPLC, often coupled with a diode-array detector (DAD) to obtain UV-Vis spectra of the separated compounds. Comparison of the chromatograms from the wild-type and overexpression strains reveals the presence of new peaks in the latter.

-

High-Resolution Mass Spectrometry (HRMS) : The peaks of interest are analyzed by HRMS to determine the exact mass and elemental composition of the new metabolites.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : For structure elucidation of novel compounds, larger scale fermentations are required to isolate sufficient quantities of the metabolites. The purified compounds are then subjected to a suite of NMR experiments (e.g., 1H, 13C, COSY, HSQC, HMBC) to determine their chemical structure.

Quantitative Data

Currently, detailed quantitative data such as enzyme kinetics for the PKS19 pathway enzymes are not available in the literature. The primary focus of published research has been on the qualitative identification and structural elucidation of the fujikurin products upon activation of the gene cluster. Production yields are highly dependent on the specific overexpression strain and culture conditions and are not standardized.

Conclusion and Future Perspectives

The identification of the PKS19 gene cluster as the source of fujikurins represents a significant step in understanding the secondary metabolism of Fusarium fujikuroi. The work to date has successfully employed a strategy of activating a silent gene cluster to discover novel natural products. However, the biosynthesis of this compound (fujikurins) is a field ripe for further investigation. Future research should focus on the functional characterization of the individual tailoring enzymes within the PKS19 cluster. This could be achieved through targeted gene knockouts within the activated overexpression strain or through heterologous expression and in vitro assays with purified enzymes. Such studies would allow for the definitive elucidation of the biosynthetic pathway, including the identification of all intermediates and the precise sequence of reactions. This detailed knowledge would not only enhance our fundamental understanding of fungal polyketide biosynthesis but also open avenues for the bioengineering of novel fujikurin analogues with potentially valuable biological activities.

References

The Fujianmycin B (Fujikurin) Biosynthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fujianmycin B, more commonly known in scientific literature as a member of the fujikurin family of metabolites, is a polyketide synthesized by the filamentous fungus Fusarium fujikuroi. This fungus is a noted plant pathogen, responsible for the "bakanae" or "foolish seedling" disease in rice, primarily due to its production of gibberellins. Beyond these plant hormones, F. fujikuroi possesses a rich secondary metabolism, producing a diverse array of mycotoxins and pigments. The genetic blueprint for many of these compounds is encoded in biosynthetic gene clusters (BGCs), which are often silent under standard laboratory conditions.

The fujikurins, including Fujikurin A, B, C, and D, are the products of the otherwise silent PKS19 gene cluster. Initial research into this pathway was driven by genome mining efforts and the subsequent activation of this cryptic cluster through genetic engineering. This guide provides a comprehensive overview of the current understanding of the fujikurin biosynthetic pathway, detailing the associated gene cluster, the characterized products, and the experimental methodologies employed to uncover this metabolic route. While the final products are well-characterized, the precise, step-by-step enzymatic functions and intermediates of the pathway remain an active area of research.

The PKS19 Biosynthetic Gene Cluster

The biosynthesis of fujikurins is governed by the PKS19 gene cluster located on chromosome VIII in Fusarium fujikuroi. This cluster contains a set of genes predicted to encode the core polyketide synthase as well as tailoring enzymes required for the modification of the polyketide backbone. The activation of this typically silent gene cluster has been achieved through the overexpression of its pathway-specific transcription factor.

Genes within the PKS19 Cluster

The core genes identified within the PKS19 cluster are essential for the production of fujikurins. Their putative functions have been assigned based on sequence homology.

| Gene ID (FFUJ) | Proposed Function |

| FFUJ_12239 | Polyketide Synthase (PKS19) |

| FFUJ_12240 | FAD-dependent monooxygenase |

| FFUJ_12241 | Short-chain dehydrogenase/reductase |

| FFUJ_12242 | Zn(II)2Cys6 transcription factor |

| FFUJ_12243 | MFS transporter |

| FFUJ_12244 | α/β-hydrolase |

The Fujikurin Biosynthetic Pathway

While the exact sequence of enzymatic reactions and the structures of all intermediates are not yet fully elucidated, a putative pathway can be proposed based on the functions of the enzymes encoded in the PKS19 gene cluster and the structures of the final fujikurin products. The core of the pathway is the synthesis of a polyketide backbone by PKS19, which is then likely modified by the tailoring enzymes within the cluster to produce the various fujikurin analogues.

The production of fujikurins A-D has been confirmed through the overexpression of both the PKS19 gene (FFUJ_12239) and the pathway-specific transcription factor (FFUJ_12242)[1]. This suggests a regulatory mechanism where the transcription factor is necessary to activate the expression of the biosynthetic genes.

Experimental Protocols

The elucidation of the link between the PKS19 gene cluster and fujikurin production relied on key molecular biology and analytical chemistry techniques. The general workflow involves activating the silent gene cluster and then analyzing the resulting metabolic profile.

Activation of the Silent PKS19 Gene Cluster

A common strategy to induce the expression of silent biosynthetic gene clusters is the constitutive overexpression of a pathway-specific transcription factor.

-

Vector Construction : The coding sequence of the putative transcription factor (e.g., FFUJ_12242) is amplified from the genomic DNA of F. fujikuroi. The amplicon is then cloned into an expression vector under the control of a strong constitutive promoter. The vector also typically contains a selectable marker, such as a gene conferring resistance to an antibiotic like hygromycin B.

-

Fungal Transformation : Protoplasts of F. fujikuroi are generated by enzymatic digestion of the fungal cell wall. The expression vector is then introduced into the protoplasts, often via polyethylene (B3416737) glycol (PEG)-mediated transformation.

-

Selection of Transformants : Transformed protoplasts are regenerated on a medium containing the appropriate selective agent (e.g., hygromycin B). Resistant colonies are isolated and cultivated for further analysis.

-

Verification of Overexpression : Successful overexpression of the target gene is confirmed by quantitative reverse transcription PCR (qRT-PCR), comparing the transcript levels in the overexpression strain to the wild-type strain.

Metabolite Extraction and Analysis

Once the gene cluster is activated, the culture broth is analyzed to identify the newly produced secondary metabolites.

-

Cultivation and Extraction : The wild-type and overexpression strains are cultivated in a suitable liquid medium for several days. The culture filtrate is then extracted with an organic solvent, such as ethyl acetate, to isolate the secondary metabolites.

-

High-Performance Liquid Chromatography (HPLC) : The crude extract is separated by HPLC, often coupled with a diode-array detector (DAD) to obtain UV-Vis spectra of the separated compounds. Comparison of the chromatograms from the wild-type and overexpression strains reveals the presence of new peaks in the latter.

-

High-Resolution Mass Spectrometry (HRMS) : The peaks of interest are analyzed by HRMS to determine the exact mass and elemental composition of the new metabolites.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : For structure elucidation of novel compounds, larger scale fermentations are required to isolate sufficient quantities of the metabolites. The purified compounds are then subjected to a suite of NMR experiments (e.g., 1H, 13C, COSY, HSQC, HMBC) to determine their chemical structure.

Quantitative Data

Currently, detailed quantitative data such as enzyme kinetics for the PKS19 pathway enzymes are not available in the literature. The primary focus of published research has been on the qualitative identification and structural elucidation of the fujikurin products upon activation of the gene cluster. Production yields are highly dependent on the specific overexpression strain and culture conditions and are not standardized.

Conclusion and Future Perspectives

The identification of the PKS19 gene cluster as the source of fujikurins represents a significant step in understanding the secondary metabolism of Fusarium fujikuroi. The work to date has successfully employed a strategy of activating a silent gene cluster to discover novel natural products. However, the biosynthesis of this compound (fujikurins) is a field ripe for further investigation. Future research should focus on the functional characterization of the individual tailoring enzymes within the PKS19 cluster. This could be achieved through targeted gene knockouts within the activated overexpression strain or through heterologous expression and in vitro assays with purified enzymes. Such studies would allow for the definitive elucidation of the biosynthetic pathway, including the identification of all intermediates and the precise sequence of reactions. This detailed knowledge would not only enhance our fundamental understanding of fungal polyketide biosynthesis but also open avenues for the bioengineering of novel fujikurin analogues with potentially valuable biological activities.

References

The Fujianmycin B (Fujikurin) Biosynthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fujianmycin B, more commonly known in scientific literature as a member of the fujikurin family of metabolites, is a polyketide synthesized by the filamentous fungus Fusarium fujikuroi. This fungus is a noted plant pathogen, responsible for the "bakanae" or "foolish seedling" disease in rice, primarily due to its production of gibberellins. Beyond these plant hormones, F. fujikuroi possesses a rich secondary metabolism, producing a diverse array of mycotoxins and pigments. The genetic blueprint for many of these compounds is encoded in biosynthetic gene clusters (BGCs), which are often silent under standard laboratory conditions.

The fujikurins, including Fujikurin A, B, C, and D, are the products of the otherwise silent PKS19 gene cluster. Initial research into this pathway was driven by genome mining efforts and the subsequent activation of this cryptic cluster through genetic engineering. This guide provides a comprehensive overview of the current understanding of the fujikurin biosynthetic pathway, detailing the associated gene cluster, the characterized products, and the experimental methodologies employed to uncover this metabolic route. While the final products are well-characterized, the precise, step-by-step enzymatic functions and intermediates of the pathway remain an active area of research.

The PKS19 Biosynthetic Gene Cluster

The biosynthesis of fujikurins is governed by the PKS19 gene cluster located on chromosome VIII in Fusarium fujikuroi. This cluster contains a set of genes predicted to encode the core polyketide synthase as well as tailoring enzymes required for the modification of the polyketide backbone. The activation of this typically silent gene cluster has been achieved through the overexpression of its pathway-specific transcription factor.

Genes within the PKS19 Cluster

The core genes identified within the PKS19 cluster are essential for the production of fujikurins. Their putative functions have been assigned based on sequence homology.

| Gene ID (FFUJ) | Proposed Function |

| FFUJ_12239 | Polyketide Synthase (PKS19) |

| FFUJ_12240 | FAD-dependent monooxygenase |

| FFUJ_12241 | Short-chain dehydrogenase/reductase |

| FFUJ_12242 | Zn(II)2Cys6 transcription factor |

| FFUJ_12243 | MFS transporter |

| FFUJ_12244 | α/β-hydrolase |

The Fujikurin Biosynthetic Pathway

While the exact sequence of enzymatic reactions and the structures of all intermediates are not yet fully elucidated, a putative pathway can be proposed based on the functions of the enzymes encoded in the PKS19 gene cluster and the structures of the final fujikurin products. The core of the pathway is the synthesis of a polyketide backbone by PKS19, which is then likely modified by the tailoring enzymes within the cluster to produce the various fujikurin analogues.

The production of fujikurins A-D has been confirmed through the overexpression of both the PKS19 gene (FFUJ_12239) and the pathway-specific transcription factor (FFUJ_12242)[1]. This suggests a regulatory mechanism where the transcription factor is necessary to activate the expression of the biosynthetic genes.

Experimental Protocols

The elucidation of the link between the PKS19 gene cluster and fujikurin production relied on key molecular biology and analytical chemistry techniques. The general workflow involves activating the silent gene cluster and then analyzing the resulting metabolic profile.

Activation of the Silent PKS19 Gene Cluster

A common strategy to induce the expression of silent biosynthetic gene clusters is the constitutive overexpression of a pathway-specific transcription factor.

-

Vector Construction : The coding sequence of the putative transcription factor (e.g., FFUJ_12242) is amplified from the genomic DNA of F. fujikuroi. The amplicon is then cloned into an expression vector under the control of a strong constitutive promoter. The vector also typically contains a selectable marker, such as a gene conferring resistance to an antibiotic like hygromycin B.

-

Fungal Transformation : Protoplasts of F. fujikuroi are generated by enzymatic digestion of the fungal cell wall. The expression vector is then introduced into the protoplasts, often via polyethylene glycol (PEG)-mediated transformation.

-

Selection of Transformants : Transformed protoplasts are regenerated on a medium containing the appropriate selective agent (e.g., hygromycin B). Resistant colonies are isolated and cultivated for further analysis.

-

Verification of Overexpression : Successful overexpression of the target gene is confirmed by quantitative reverse transcription PCR (qRT-PCR), comparing the transcript levels in the overexpression strain to the wild-type strain.

Metabolite Extraction and Analysis

Once the gene cluster is activated, the culture broth is analyzed to identify the newly produced secondary metabolites.

-

Cultivation and Extraction : The wild-type and overexpression strains are cultivated in a suitable liquid medium for several days. The culture filtrate is then extracted with an organic solvent, such as ethyl acetate, to isolate the secondary metabolites.

-

High-Performance Liquid Chromatography (HPLC) : The crude extract is separated by HPLC, often coupled with a diode-array detector (DAD) to obtain UV-Vis spectra of the separated compounds. Comparison of the chromatograms from the wild-type and overexpression strains reveals the presence of new peaks in the latter.

-

High-Resolution Mass Spectrometry (HRMS) : The peaks of interest are analyzed by HRMS to determine the exact mass and elemental composition of the new metabolites.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : For structure elucidation of novel compounds, larger scale fermentations are required to isolate sufficient quantities of the metabolites. The purified compounds are then subjected to a suite of NMR experiments (e.g., 1H, 13C, COSY, HSQC, HMBC) to determine their chemical structure.

Quantitative Data

Currently, detailed quantitative data such as enzyme kinetics for the PKS19 pathway enzymes are not available in the literature. The primary focus of published research has been on the qualitative identification and structural elucidation of the fujikurin products upon activation of the gene cluster. Production yields are highly dependent on the specific overexpression strain and culture conditions and are not standardized.

Conclusion and Future Perspectives

The identification of the PKS19 gene cluster as the source of fujikurins represents a significant step in understanding the secondary metabolism of Fusarium fujikuroi. The work to date has successfully employed a strategy of activating a silent gene cluster to discover novel natural products. However, the biosynthesis of this compound (fujikurins) is a field ripe for further investigation. Future research should focus on the functional characterization of the individual tailoring enzymes within the PKS19 cluster. This could be achieved through targeted gene knockouts within the activated overexpression strain or through heterologous expression and in vitro assays with purified enzymes. Such studies would allow for the definitive elucidation of the biosynthetic pathway, including the identification of all intermediates and the precise sequence of reactions. This detailed knowledge would not only enhance our fundamental understanding of fungal polyketide biosynthesis but also open avenues for the bioengineering of novel fujikurin analogues with potentially valuable biological activities.

References

The Enigmatic Mechanism of Action of Fujianmycin B: A Review of Limited Available Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fujianmycin B is an angucyclinone antibiotic isolated from a marine-derived Streptomyces species.[1][2] While related compounds in the angucyclinone family have garnered interest for their diverse biological activities, including antibacterial and anticancer properties, the specific mechanism of action for this compound remains largely uncharacterized in publicly available scientific literature. This document aims to provide a comprehensive overview of the currently accessible information regarding this compound and to identify the significant knowledge gaps that future research must address.

Due to the limited data, a detailed technical guide with extensive quantitative data, experimental protocols, and signaling pathway diagrams, as originally requested, cannot be fully constructed at this time. The following sections summarize the sparse information available and draw parallels with the mechanisms of other, more extensively studied antibiotics where relevant, to provide a contextual framework for prospective research.

Current State of Knowledge

This compound, along with its analogs Fujianmycin A and C, belongs to the angucyclinone class of aromatic polyketides.[1] While the structure of these compounds has been elucidated, the biological activity and mechanistic details of this compound are not well-documented. One study reported the isolation of Fujianmycin C from a marine-derived Streptomyces sp. B6219 and noted its antibacterial activity against Streptomyces viridochromogenes.[1] However, this study did not provide a detailed mechanism of action or specific data on this compound.

The majority of available research on compounds with similar names, such as Fumonisin B1, Boningmycin, or Leptomycin B, is not directly applicable to this compound due to distinct chemical structures and likely divergent biological targets. For instance, Fumonisin B1 induces apoptosis through the accumulation of sphingoid bases, while Boningmycin, a bleomycin (B88199) analogue, induces apoptosis and cellular senescence by generating reactive oxygen species and causing DNA damage.[3] These mechanisms are specific to their respective chemical scaffolds and cannot be extrapolated to this compound without experimental validation.

Postulated Mechanisms and Future Research Directions

Given the lack of direct evidence, any discussion on the mechanism of action of this compound must be speculative and based on the known activities of other angucyclinones. Many members of this class are known to be inhibitors of various enzymes or to interact with DNA. Future research into the mechanism of action of this compound should, therefore, investigate the following potential avenues:

-

Enzyme Inhibition: Screening this compound against a panel of enzymes, particularly those involved in bacterial cell wall synthesis, protein synthesis, or DNA replication, could reveal potential molecular targets.

-

DNA Intercalation or Damage: Many antibiotics exert their effects by intercalating into DNA or causing DNA strand breaks. Experiments such as DNA binding assays and comet assays could elucidate if this compound interacts with DNA.

-

Induction of Apoptosis and Cell Cycle Arrest: In the context of potential anticancer activity, it would be crucial to investigate whether this compound can induce programmed cell death (apoptosis) or cause cell cycle arrest in cancer cell lines.

To facilitate such research, detailed experimental protocols for analogous studies on other antibiotics are outlined below.

Key Experimental Protocols

The following are generalized protocols that could be adapted to study the mechanism of action of this compound.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target microorganism.

Methodology:

-

Prepare a serial dilution of this compound in a suitable growth medium (e.g., Mueller-Hinton broth).

-

Inoculate each dilution with a standardized suspension of the test microorganism.

-

Incubate the cultures under appropriate conditions (e.g., 37°C for 24 hours).

-

The MIC is determined as the lowest concentration of this compound at which no visible growth is observed.

DNA Fragmentation Assay (for Apoptosis Detection)

Objective: To assess whether this compound induces apoptosis by detecting the characteristic ladder pattern of DNA fragmentation.

Methodology:

-

Treat cultured cells (e.g., a cancer cell line) with varying concentrations of this compound for a specified time.

-

Harvest the cells and extract genomic DNA using a commercial kit.

-

Separate the DNA fragments by agarose (B213101) gel electrophoresis.

-

Visualize the DNA under UV light after staining with an intercalating dye (e.g., ethidium (B1194527) bromide). The appearance of a "ladder" of DNA fragments is indicative of apoptosis.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine if this compound causes cell cycle arrest at a specific phase.

Methodology:

-

Treat cultured cells with this compound for various time points.

-

Harvest the cells, fix them in ethanol, and stain the DNA with a fluorescent dye such as propidium (B1200493) iodide (PI).

-

Analyze the DNA content of the cells using a flow cytometer.

-

The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined based on their fluorescence intensity.

Data Summary

Currently, there is no quantitative data available in the public domain regarding the mechanism of action of this compound. Future studies should aim to generate data on parameters such as:

| Parameter | Description | Example Data Point (Hypothetical) |

| IC50 | The concentration of this compound that inhibits 50% of a biological process. | 10 µM in HeLa cells |

| MIC | Minimum Inhibitory Concentration against a specific bacterium. | 2 µg/mL against S. aureus |

| % Apoptotic Cells | Percentage of cells undergoing apoptosis after treatment. | 45% at 24 hours with 10 µM |

| Cell Cycle Distribution | Percentage of cells in G1, S, and G2/M phases after treatment. | 60% of cells arrested in G2/M |

Visualizations of Potential Mechanisms

While specific signaling pathways for this compound are unknown, the following diagrams illustrate hypothetical mechanisms based on the actions of other cytotoxic agents. These are provided as conceptual frameworks for future investigation.

Caption: Hypothetical mechanism of this compound action.

Caption: Experimental workflow for elucidating the mechanism of action.

Conclusion

The current body of scientific literature provides minimal insight into the mechanism of action of this compound. While its classification as an angucyclinone suggests potential for interesting biological activity, dedicated studies are urgently needed to elucidate its molecular targets and cellular effects. The experimental approaches and conceptual frameworks provided herein offer a roadmap for researchers to begin to unravel the enigmatic mechanism of this natural product. The potential for the discovery of a novel antibiotic or anticancer agent with a unique mode of action makes this compound a compelling subject for future investigation.

References

- 1. Fujianmycin C, A bioactive angucyclinone from a marine derived Streptomyces sp. B6219 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [A new species of Streptomyces--producing fujanmycins A and B] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Induction of apoptosis by fumonisin B1 in HT29 cells is mediated by the accumulation of endogenous free sphingoid bases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Mechanism of Action of Fujianmycin B: A Review of Limited Available Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fujianmycin B is an angucyclinone antibiotic isolated from a marine-derived Streptomyces species.[1][2] While related compounds in the angucyclinone family have garnered interest for their diverse biological activities, including antibacterial and anticancer properties, the specific mechanism of action for this compound remains largely uncharacterized in publicly available scientific literature. This document aims to provide a comprehensive overview of the currently accessible information regarding this compound and to identify the significant knowledge gaps that future research must address.

Due to the limited data, a detailed technical guide with extensive quantitative data, experimental protocols, and signaling pathway diagrams, as originally requested, cannot be fully constructed at this time. The following sections summarize the sparse information available and draw parallels with the mechanisms of other, more extensively studied antibiotics where relevant, to provide a contextual framework for prospective research.

Current State of Knowledge

This compound, along with its analogs Fujianmycin A and C, belongs to the angucyclinone class of aromatic polyketides.[1] While the structure of these compounds has been elucidated, the biological activity and mechanistic details of this compound are not well-documented. One study reported the isolation of Fujianmycin C from a marine-derived Streptomyces sp. B6219 and noted its antibacterial activity against Streptomyces viridochromogenes.[1] However, this study did not provide a detailed mechanism of action or specific data on this compound.

The majority of available research on compounds with similar names, such as Fumonisin B1, Boningmycin, or Leptomycin B, is not directly applicable to this compound due to distinct chemical structures and likely divergent biological targets. For instance, Fumonisin B1 induces apoptosis through the accumulation of sphingoid bases, while Boningmycin, a bleomycin (B88199) analogue, induces apoptosis and cellular senescence by generating reactive oxygen species and causing DNA damage.[3] These mechanisms are specific to their respective chemical scaffolds and cannot be extrapolated to this compound without experimental validation.

Postulated Mechanisms and Future Research Directions

Given the lack of direct evidence, any discussion on the mechanism of action of this compound must be speculative and based on the known activities of other angucyclinones. Many members of this class are known to be inhibitors of various enzymes or to interact with DNA. Future research into the mechanism of action of this compound should, therefore, investigate the following potential avenues:

-

Enzyme Inhibition: Screening this compound against a panel of enzymes, particularly those involved in bacterial cell wall synthesis, protein synthesis, or DNA replication, could reveal potential molecular targets.

-

DNA Intercalation or Damage: Many antibiotics exert their effects by intercalating into DNA or causing DNA strand breaks. Experiments such as DNA binding assays and comet assays could elucidate if this compound interacts with DNA.

-

Induction of Apoptosis and Cell Cycle Arrest: In the context of potential anticancer activity, it would be crucial to investigate whether this compound can induce programmed cell death (apoptosis) or cause cell cycle arrest in cancer cell lines.

To facilitate such research, detailed experimental protocols for analogous studies on other antibiotics are outlined below.

Key Experimental Protocols

The following are generalized protocols that could be adapted to study the mechanism of action of this compound.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target microorganism.

Methodology:

-

Prepare a serial dilution of this compound in a suitable growth medium (e.g., Mueller-Hinton broth).

-

Inoculate each dilution with a standardized suspension of the test microorganism.

-

Incubate the cultures under appropriate conditions (e.g., 37°C for 24 hours).

-

The MIC is determined as the lowest concentration of this compound at which no visible growth is observed.

DNA Fragmentation Assay (for Apoptosis Detection)

Objective: To assess whether this compound induces apoptosis by detecting the characteristic ladder pattern of DNA fragmentation.

Methodology:

-

Treat cultured cells (e.g., a cancer cell line) with varying concentrations of this compound for a specified time.

-

Harvest the cells and extract genomic DNA using a commercial kit.

-

Separate the DNA fragments by agarose (B213101) gel electrophoresis.

-

Visualize the DNA under UV light after staining with an intercalating dye (e.g., ethidium (B1194527) bromide). The appearance of a "ladder" of DNA fragments is indicative of apoptosis.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine if this compound causes cell cycle arrest at a specific phase.

Methodology:

-

Treat cultured cells with this compound for various time points.

-

Harvest the cells, fix them in ethanol, and stain the DNA with a fluorescent dye such as propidium (B1200493) iodide (PI).

-

Analyze the DNA content of the cells using a flow cytometer.

-

The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined based on their fluorescence intensity.

Data Summary

Currently, there is no quantitative data available in the public domain regarding the mechanism of action of this compound. Future studies should aim to generate data on parameters such as:

| Parameter | Description | Example Data Point (Hypothetical) |

| IC50 | The concentration of this compound that inhibits 50% of a biological process. | 10 µM in HeLa cells |

| MIC | Minimum Inhibitory Concentration against a specific bacterium. | 2 µg/mL against S. aureus |

| % Apoptotic Cells | Percentage of cells undergoing apoptosis after treatment. | 45% at 24 hours with 10 µM |

| Cell Cycle Distribution | Percentage of cells in G1, S, and G2/M phases after treatment. | 60% of cells arrested in G2/M |

Visualizations of Potential Mechanisms

While specific signaling pathways for this compound are unknown, the following diagrams illustrate hypothetical mechanisms based on the actions of other cytotoxic agents. These are provided as conceptual frameworks for future investigation.

Caption: Hypothetical mechanism of this compound action.

Caption: Experimental workflow for elucidating the mechanism of action.

Conclusion

The current body of scientific literature provides minimal insight into the mechanism of action of this compound. While its classification as an angucyclinone suggests potential for interesting biological activity, dedicated studies are urgently needed to elucidate its molecular targets and cellular effects. The experimental approaches and conceptual frameworks provided herein offer a roadmap for researchers to begin to unravel the enigmatic mechanism of this natural product. The potential for the discovery of a novel antibiotic or anticancer agent with a unique mode of action makes this compound a compelling subject for future investigation.

References

- 1. Fujianmycin C, A bioactive angucyclinone from a marine derived Streptomyces sp. B6219 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [A new species of Streptomyces--producing fujanmycins A and B] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Induction of apoptosis by fumonisin B1 in HT29 cells is mediated by the accumulation of endogenous free sphingoid bases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Mechanism of Action of Fujianmycin B: A Review of Limited Available Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fujianmycin B is an angucyclinone antibiotic isolated from a marine-derived Streptomyces species.[1][2] While related compounds in the angucyclinone family have garnered interest for their diverse biological activities, including antibacterial and anticancer properties, the specific mechanism of action for this compound remains largely uncharacterized in publicly available scientific literature. This document aims to provide a comprehensive overview of the currently accessible information regarding this compound and to identify the significant knowledge gaps that future research must address.

Due to the limited data, a detailed technical guide with extensive quantitative data, experimental protocols, and signaling pathway diagrams, as originally requested, cannot be fully constructed at this time. The following sections summarize the sparse information available and draw parallels with the mechanisms of other, more extensively studied antibiotics where relevant, to provide a contextual framework for prospective research.

Current State of Knowledge

This compound, along with its analogs Fujianmycin A and C, belongs to the angucyclinone class of aromatic polyketides.[1] While the structure of these compounds has been elucidated, the biological activity and mechanistic details of this compound are not well-documented. One study reported the isolation of Fujianmycin C from a marine-derived Streptomyces sp. B6219 and noted its antibacterial activity against Streptomyces viridochromogenes.[1] However, this study did not provide a detailed mechanism of action or specific data on this compound.

The majority of available research on compounds with similar names, such as Fumonisin B1, Boningmycin, or Leptomycin B, is not directly applicable to this compound due to distinct chemical structures and likely divergent biological targets. For instance, Fumonisin B1 induces apoptosis through the accumulation of sphingoid bases, while Boningmycin, a bleomycin analogue, induces apoptosis and cellular senescence by generating reactive oxygen species and causing DNA damage.[3] These mechanisms are specific to their respective chemical scaffolds and cannot be extrapolated to this compound without experimental validation.

Postulated Mechanisms and Future Research Directions

Given the lack of direct evidence, any discussion on the mechanism of action of this compound must be speculative and based on the known activities of other angucyclinones. Many members of this class are known to be inhibitors of various enzymes or to interact with DNA. Future research into the mechanism of action of this compound should, therefore, investigate the following potential avenues:

-

Enzyme Inhibition: Screening this compound against a panel of enzymes, particularly those involved in bacterial cell wall synthesis, protein synthesis, or DNA replication, could reveal potential molecular targets.

-

DNA Intercalation or Damage: Many antibiotics exert their effects by intercalating into DNA or causing DNA strand breaks. Experiments such as DNA binding assays and comet assays could elucidate if this compound interacts with DNA.

-

Induction of Apoptosis and Cell Cycle Arrest: In the context of potential anticancer activity, it would be crucial to investigate whether this compound can induce programmed cell death (apoptosis) or cause cell cycle arrest in cancer cell lines.

To facilitate such research, detailed experimental protocols for analogous studies on other antibiotics are outlined below.

Key Experimental Protocols

The following are generalized protocols that could be adapted to study the mechanism of action of this compound.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target microorganism.

Methodology:

-

Prepare a serial dilution of this compound in a suitable growth medium (e.g., Mueller-Hinton broth).

-

Inoculate each dilution with a standardized suspension of the test microorganism.

-

Incubate the cultures under appropriate conditions (e.g., 37°C for 24 hours).

-

The MIC is determined as the lowest concentration of this compound at which no visible growth is observed.

DNA Fragmentation Assay (for Apoptosis Detection)

Objective: To assess whether this compound induces apoptosis by detecting the characteristic ladder pattern of DNA fragmentation.

Methodology:

-

Treat cultured cells (e.g., a cancer cell line) with varying concentrations of this compound for a specified time.

-

Harvest the cells and extract genomic DNA using a commercial kit.

-

Separate the DNA fragments by agarose gel electrophoresis.

-

Visualize the DNA under UV light after staining with an intercalating dye (e.g., ethidium bromide). The appearance of a "ladder" of DNA fragments is indicative of apoptosis.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine if this compound causes cell cycle arrest at a specific phase.

Methodology:

-

Treat cultured cells with this compound for various time points.

-

Harvest the cells, fix them in ethanol, and stain the DNA with a fluorescent dye such as propidium iodide (PI).

-

Analyze the DNA content of the cells using a flow cytometer.

-

The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined based on their fluorescence intensity.

Data Summary

Currently, there is no quantitative data available in the public domain regarding the mechanism of action of this compound. Future studies should aim to generate data on parameters such as:

| Parameter | Description | Example Data Point (Hypothetical) |

| IC50 | The concentration of this compound that inhibits 50% of a biological process. | 10 µM in HeLa cells |

| MIC | Minimum Inhibitory Concentration against a specific bacterium. | 2 µg/mL against S. aureus |

| % Apoptotic Cells | Percentage of cells undergoing apoptosis after treatment. | 45% at 24 hours with 10 µM |

| Cell Cycle Distribution | Percentage of cells in G1, S, and G2/M phases after treatment. | 60% of cells arrested in G2/M |

Visualizations of Potential Mechanisms

While specific signaling pathways for this compound are unknown, the following diagrams illustrate hypothetical mechanisms based on the actions of other cytotoxic agents. These are provided as conceptual frameworks for future investigation.

Caption: Hypothetical mechanism of this compound action.

Caption: Experimental workflow for elucidating the mechanism of action.

Conclusion

The current body of scientific literature provides minimal insight into the mechanism of action of this compound. While its classification as an angucyclinone suggests potential for interesting biological activity, dedicated studies are urgently needed to elucidate its molecular targets and cellular effects. The experimental approaches and conceptual frameworks provided herein offer a roadmap for researchers to begin to unravel the enigmatic mechanism of this natural product. The potential for the discovery of a novel antibiotic or anticancer agent with a unique mode of action makes this compound a compelling subject for future investigation.

References

- 1. Fujianmycin C, A bioactive angucyclinone from a marine derived Streptomyces sp. B6219 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [A new species of Streptomyces--producing fujanmycins A and B] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Induction of apoptosis by fumonisin B1 in HT29 cells is mediated by the accumulation of endogenous free sphingoid bases - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Fujianmycin B: A Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fujianmycin B is an anthraquinone (B42736) antibiotic produced by a species of Streptomyces.[1] While the producing organism has been identified, detailed public access to the complete spectroscopic data for this compound, particularly its Nuclear Magnetic Resonance (NMR) data, is limited. This guide, therefore, provides a comprehensive methodological framework for the acquisition and interpretation of such data, essential for the structural elucidation and further development of novel natural products like this compound. The protocols and workflows described herein are standard practices in the field of natural product chemistry and are applicable to the characterization of similar microbial metabolites.

Experimental Protocols for NMR Data Acquisition

The following section outlines a generalized yet detailed protocol for obtaining high-quality NMR data for a novel compound such as this compound.

Sample Preparation

-

Isolation and Purification: this compound would first be isolated from the culture broth of the producing Streptomyces strain through a series of chromatographic techniques, such as column chromatography over silica (B1680970) gel and Sephadex, followed by preparative High-Performance Liquid Chromatography (HPLC) to ensure high purity.

-

Solvent Selection: A high-purity deuterated solvent is chosen based on the solubility of the compound. Common choices include chloroform-d (B32938) (CDCl₃), methanol-d₄ (CD₃OD), dimethyl sulfoxide-d₆ (DMSO-d₆), or acetone-d₆. The choice of solvent can slightly affect the chemical shifts of labile protons (e.g., -OH, -NH).

-

Concentration: An appropriate concentration of the purified compound is prepared, typically ranging from 5 to 20 mg dissolved in 0.5 to 0.7 mL of the chosen deuterated solvent.

-

Internal Standard: A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added to the solvent to provide a reference point (0.00 ppm) for the chemical shift scale.

NMR Spectrometer and Parameters

High-field NMR spectrometers are crucial for resolving complex spectra typical of natural products.

-

Spectrometer: Data acquisition is typically performed on a high-field NMR spectrometer, for instance, a 400, 500, or 600 MHz instrument.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment is used.

-

Spectral Width: Typically set to 12-16 ppm.

-

Acquisition Time: Usually 2-3 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses is set to allow for full relaxation of the protons.

-

Number of Scans: Ranging from 8 to 64 scans, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence, such as zgpg30, is commonly used to simplify the spectrum by removing C-H coupling.

-

Spectral Width: A wider spectral width of about 200-240 ppm is necessary for ¹³C nuclei.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A 2-second delay is standard.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

-

-

2D NMR Experiments: A suite of two-dimensional NMR experiments is essential for the complete structural elucidation:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for assembling the molecular structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in defining the stereochemistry of the molecule.

-

Data Presentation: A Template for this compound

While the specific data for this compound is not publicly available, the following tables provide a template for how the ¹H and ¹³C NMR data would be structured for a hypothetical anthraquinone structure.

Table 1: Hypothetical ¹H NMR Data for this compound

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-1 | 7.80 | d | 8.0 |

| H-2 | 7.50 | t | 8.0 |

| H-3 | 7.90 | d | 8.0 |

| H-5 | 12.10 | s | - |

| H-6 | 7.20 | d | 2.0 |

| H-8 | 7.60 | d | 2.0 |

| 1-OCH₃ | 3.90 | s | - |

| ... | ... | ... | ... |

Table 2: Hypothetical ¹³C NMR Data for this compound

| Position | Chemical Shift (δ) ppm |

| C-1 | 120.5 |

| C-2 | 135.2 |

| C-3 | 118.9 |

| C-4 | 182.3 |

| C-4a | 133.1 |

| C-5 | 162.0 |

| C-5a | 115.8 |

| C-6 | 124.6 |

| ... | ... |

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the structural elucidation of a novel natural product using NMR spectroscopy.

This guide provides a robust framework for researchers to approach the spectroscopic characterization of this compound or other novel natural products. Adherence to these standardized protocols will facilitate the generation of high-quality, reproducible data crucial for advancing drug discovery and development efforts.

References

Spectroscopic Analysis of Fujianmycin B: A Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fujianmycin B is an anthraquinone (B42736) antibiotic produced by a species of Streptomyces.[1] While the producing organism has been identified, detailed public access to the complete spectroscopic data for this compound, particularly its Nuclear Magnetic Resonance (NMR) data, is limited. This guide, therefore, provides a comprehensive methodological framework for the acquisition and interpretation of such data, essential for the structural elucidation and further development of novel natural products like this compound. The protocols and workflows described herein are standard practices in the field of natural product chemistry and are applicable to the characterization of similar microbial metabolites.

Experimental Protocols for NMR Data Acquisition

The following section outlines a generalized yet detailed protocol for obtaining high-quality NMR data for a novel compound such as this compound.

Sample Preparation

-

Isolation and Purification: this compound would first be isolated from the culture broth of the producing Streptomyces strain through a series of chromatographic techniques, such as column chromatography over silica (B1680970) gel and Sephadex, followed by preparative High-Performance Liquid Chromatography (HPLC) to ensure high purity.

-

Solvent Selection: A high-purity deuterated solvent is chosen based on the solubility of the compound. Common choices include chloroform-d (B32938) (CDCl₃), methanol-d₄ (CD₃OD), dimethyl sulfoxide-d₆ (DMSO-d₆), or acetone-d₆. The choice of solvent can slightly affect the chemical shifts of labile protons (e.g., -OH, -NH).

-

Concentration: An appropriate concentration of the purified compound is prepared, typically ranging from 5 to 20 mg dissolved in 0.5 to 0.7 mL of the chosen deuterated solvent.

-

Internal Standard: A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added to the solvent to provide a reference point (0.00 ppm) for the chemical shift scale.

NMR Spectrometer and Parameters

High-field NMR spectrometers are crucial for resolving complex spectra typical of natural products.

-